1-Dotriacontanol

Beschreibung

Eigenschaften

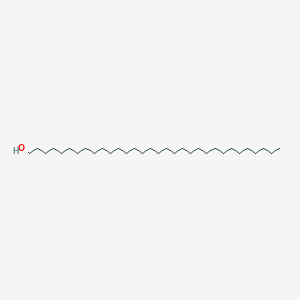

IUPAC Name |

dotriacontan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H66O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h33H,2-32H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEHNLSDMADWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H66O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873227 | |

| Record name | 1-Dotriacontanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6624-79-9 | |

| Record name | 1-Dotriacontanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6624-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dotriacontanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006624799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dotriacontanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Dotriacontanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DOTRIACONTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82J5YYF71H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

natural sources of 1-Dotriacontanol in plants

An In-depth Technical Guide to the Natural Sources of 1-Dotriacontanol in Plants

Abstract

This compound (C₃₂H₆₆O) is an ultra-long-chain primary fatty alcohol found predominantly in the epicuticular waxes of various plants. As a member of the policosanol family, it plays a crucial role in protecting plants against environmental stressors and has garnered significant interest for its diverse biological activities, including plant growth regulation and potential pharmacological effects. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural plant sources of this compound. It delves into its biosynthesis, presents a detailed summary of known plant sources with available quantitative data, outlines robust methodologies for its extraction and analysis, and discusses its functional significance and potential applications.

Introduction to this compound

This compound, systematically named dotriacontan-1-ol, is a saturated fatty alcohol with a 32-carbon backbone.[1][2] Its chemical formula is C₃₂H₆₆O, and it has a molecular weight of approximately 466.9 g/mol .[1][3] At room temperature, it exists as a white, waxy solid that is insoluble in water but soluble in organic solvents like chloroform and ethanol.[4] This lipophilic nature is key to its primary location and function in plants, where it is a constituent of the epicuticular wax layer on the surface of leaves and other plant parts.[3][4] This waxy layer serves as a critical barrier, protecting the plant from desiccation, UV radiation, and pathogen attack.[5] this compound is often found alongside other long-chain alcohols, such as 1-triacontanol (C30), 1-octacosanol (C28), and 1-hexacosanol (C26), collectively known as policosanols.[1]

Biosynthesis of this compound in Plants

The synthesis of this compound is an extension of the fatty acid biosynthesis pathway, occurring in the endoplasmic reticulum (ER) of epidermal cells.[6][7][8] The process involves two main stages: the elongation of fatty acids to create a C32 precursor and the subsequent reduction to the final alcohol.

-

Very-Long-Chain Fatty Acid (VLCFA) Elongation: The journey begins with C16 and C18 fatty acids produced in the plastid.[6] These are transported to the ER and activated to acyl-CoA forms.[6] Here, a multi-enzyme complex known as the fatty acid elongase (FAE) complex sequentially adds two-carbon units from a malonyl-CoA donor.[7] This cycle is repeated until a 32-carbon acyl-CoA (dotriacosanoyl-CoA) is formed. Each elongation cycle consists of four distinct enzymatic reactions:

-

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS).

-

First Reduction: Catalyzed by 3-ketoacyl-CoA reductase (KCR).

-

Dehydration: Catalyzed by 3-hydroxy acyl-CoA dehydratase (HCD).

-

Second Reduction: Catalyzed by enoyl-CoA reductase (ECR).[7]

-

-

Reduction to Fatty Alcohol: Once the dotriacosanoyl-CoA precursor is synthesized, it enters the alcohol-forming pathway.[6] A fatty acyl-CoA reductase (FAR) enzyme, such as CER4 in Arabidopsis, catalyzes the reduction of the acyl-CoA to the corresponding primary alcohol, this compound.[8]

Principal Plant Sources and Quantitative Data

This compound has been identified in a variety of plant species, although quantitative data remains limited for many. It is a common component of plant waxes, often found in a mixture of other long-chain alcohols.[1] The concentration can vary based on the plant species, organ, and environmental conditions.

| Plant Species | Family | Plant Part / Source | Concentration / Finding | Reference(s) |

| Elaeocarpus serratus L. | Elaeocarpaceae | Not specified | Identified as a major component with a peak area of 10.70% in extract analysis. | [9] |

| Raphia hookeri | Arecaceae | Not specified | A known natural source. | [10] |

| Prosopis glandulosa | Fabaceae | Not specified | Presence confirmed. | [11] |

| Euphorbia granulata | Euphorbiaceae | Not specified | Presence confirmed. | [11] |

| Jatropha mollissima | Euphorbiaceae | Not specified | Presence confirmed. | [2] |

| Elephantopus scaber | Asteraceae | Not specified | Presence confirmed. | [2] |

| Sugarcane (Saccharum officinarum) | Poaceae | Waste products (leaves) | A source of policosanols, which includes this compound. | [1][10] |

| Rice Bran (Oryza sativa) | Poaceae | Wax | A source of policosanols, which includes this compound. | [1] |

| Wheat Germ (Triticum aestivum) | Poaceae | Oil / Wax | A source of policosanols, which includes this compound. | [1] |

Methodologies for Extraction and Quantification

The lipophilic nature of this compound dictates the choice of extraction and analytical methods. The primary goal is to efficiently isolate the epicuticular waxes containing the target compound from the plant matrix and then accurately identify and quantify it.

Experimental Protocol: Extraction of Epicuticular Waxes

This protocol is adapted from established methods for isolating plant surface lipids.[5][12] The rationale is to use a non-polar solvent for a brief period to dissolve the surface waxes without disrupting the plant cells and extracting intracellular lipids.

Objective: To isolate the total epicuticular wax fraction from fresh plant material.

Materials:

-

Fresh plant material (e.g., leaves)

-

Chloroform or n-hexane (analytical grade)

-

Deionized water

-

Glass beakers

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

Glass vials with PTFE-lined caps

Procedure:

-

Sample Preparation: Gently rinse fresh plant material with deionized water to remove surface debris. Allow the material to air dry completely.

-

Wax Extraction: Immerse the plant material in a beaker containing chloroform or n-hexane for a short duration (30-60 seconds).[5] The immersion time should be minimized to ensure only surface lipids are extracted.

-

Agitation: Gently agitate the solvent to ensure the entire surface of the plant material is washed.

-

Filtration: Carefully remove the plant material from the solvent. Filter the resulting solvent extract through filter paper to remove any suspended particulate matter.

-

Concentration: Concentrate the filtrate to dryness using a rotary evaporator. The water bath temperature should be kept below 40°C to prevent degradation of thermally labile compounds.

-

Storage: Redissolve the dried wax residue in a known volume of chloroform or n-hexane and transfer it to a pre-weighed glass vial for storage at -20°C until analysis.

Analytical Protocol: Quantification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying this compound in complex wax extracts.[9] It provides excellent separation of homologous long-chain alcohols and definitive identification based on mass spectra.

Objective: To identify and quantify this compound in the extracted wax sample.

Procedure:

-

Sample Preparation: Evaporate an aliquot of the redissolved wax extract to dryness under a gentle stream of nitrogen.

-

Derivatization (Optional but Recommended): While direct analysis is possible, derivatization of the hydroxyl group to a trimethylsilyl (TMS) ether using an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) is often performed. This step increases the volatility and thermal stability of the alcohol, leading to improved peak shape and sensitivity in the GC analysis.

-

GC-MS Analysis:

-

Inject a 1 µL aliquot of the (derivatized) sample into the GC-MS system.

-

Gas Chromatograph Conditions (Typical):

-

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 280-300°C.

-

Oven Program: Initial temperature of ~150°C, ramped at 5-10°C/min to a final temperature of ~320°C, and held for 10-15 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer Conditions (Typical):

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

-

-

Identification: Identify the this compound peak by comparing its retention time and mass spectrum with that of a certified reference standard.

-

Quantification: Create a calibration curve using a series of known concentrations of the this compound standard. Quantify the amount in the sample by comparing its peak area to the calibration curve. An internal standard (e.g., n-tetracosane) is often added to both samples and standards to correct for variations in injection volume.

Biological Activities and Potential Applications

This compound is not merely a structural component; it exhibits a range of biological activities that make it a compound of interest for both agriculture and pharmacology. Its effects are often compared to the more extensively studied 1-Triacontanol, a well-documented plant growth regulator.[13][14]

-

Plant Growth Regulation: this compound is considered a potent plant growth promoter.[3] It can enhance photosynthetic efficiency, increase chlorophyll production, and improve nutrient uptake, leading to greater overall plant growth and biomass accumulation.[3]

-

Stress Tolerance: Application of long-chain alcohols like this compound can help plants withstand environmental stresses such as drought and high salinity.[3][10] This is likely related to its role in reinforcing the cuticular barrier and potentially interacting with stress-signaling pathways.[10]

-

Pharmacological Potential: As a key component of policosanol mixtures, this compound is associated with several health benefits. Studies have indicated potential anti-inflammatory, antimicrobial (against certain bacteria and fungi), and wound-healing properties.[10] Furthermore, policosanols are widely researched for their ability to decrease serum cholesterol, potentially by inhibiting HMG-CoA reductase, a key enzyme in cholesterol synthesis.[1][10]

Conclusion and Future Perspectives

This compound is a significant very-long-chain fatty alcohol synthesized by plants and deposited in their protective surface waxes. While its role as a structural component is well-established, its bioactivity as a plant growth regulator and its potential pharmacological applications are areas of growing interest. Key sources include species like Elaeocarpus serratus and general policosanol sources such as sugarcane and rice bran.[1][9]

Future research should focus on screening a wider diversity of plant species, particularly those adapted to extreme environments (xerophytes, halophytes), which may yield higher concentrations of this compound. Further elucidation of its specific mechanism of action in both plant and animal systems will be critical for harnessing its full potential in sustainable agriculture and novel drug development. The development of validated, high-throughput analytical methods will be essential to support these research endeavors.

References

-

De Bigault de Cazanove, M., et al. (2017). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. PubMed Central. [Link]

-

Pelliccia, R., et al. (2018). Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples. MDPI. [Link]

-

Hussain, M. H., et al. (2020). Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations. Frontiers in Bioengineering and Biotechnology. [Link]

-

Hussain, M. H., et al. (2020). Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories. PubMed Central. [Link]

-

Nobusawa, T., et al. (2013). Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation. PLOS Biology. [Link]

-

Wang, Y., et al. (2021). Fatty alcohol oxidase 3 (FAO3) and FAO4b connect the alcohol- and alkane-forming pathways in Arabidopsis stem wax biosynthesis. Journal of Experimental Botany. [Link]

-

Wikipedia. This compound. [Link]

-

Wikipedia. 1-Triacontanol. [Link]

-

National Center for Biotechnology Information. Dotriacontanol. PubChem Compound Database. [Link]

-

OUCI. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples. [Link]

-

ResearchGate. (PDF) Isolation and quantification of the plant growth regulator 1-triacontanol from Moso bamboo (Phyllostachys pubescens) shoot skin and its compost. [Link]

-

Amerigo Scientific. 1-Triacontanol. [Link]

Sources

- 1. Buy Dotriacontanol (EVT-310468) | 6624-79-9 [evitachem.com]

- 2. Dotriacontanol | C32H66O | CID 96117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dotriacontanol | 6624-79-9 | GAA62479 | Biosynth [biosynth.com]

- 4. CAS 6624-79-9: this compound | CymitQuimica [cymitquimica.com]

- 5. benchchem.com [benchchem.com]

- 6. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound (6624-79-9) for sale [vulcanchem.com]

- 10. Buy this compound | 6624-79-9 [smolecule.com]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Development and Validation of an HPLC-ELSD Method for the Quantification of 1-Triacontanol in Solid and Liquid Samples [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. 1-Triacontanol - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Biosynthesis of 1-Dotriacontanol

Abstract

1-Dotriacontanol (C32H66O) is an ultra-long-chain primary fatty alcohol and a significant component of epicuticular waxes in various plant species.[1][2][3][4] This guide provides a comprehensive technical overview of its biosynthetic pathway, designed for researchers and professionals in biochemistry, drug development, and plant science. The synthesis of this compound is a multi-stage process localized within the endoplasmic reticulum, beginning with the iterative elongation of shorter fatty acid precursors, followed by the enzymatic reduction of the resulting 32-carbon fatty acyl-CoA. We will dissect the enzymatic machinery, reaction cycles, and key regulatory points of this pathway. Furthermore, this guide presents field-proven experimental protocols for the extraction and analysis of this compound, providing a framework for its study and potential biotechnological applications.

Introduction: The Significance of this compound

This compound is a saturated 32-carbon primary alcohol that belongs to a class of compounds known as very-long-chain fatty alcohols (VLCFAs).[2][3] As a major constituent of plant cuticular wax, it plays a critical role in forming the primary barrier between the plant and its environment.[2][5] This waxy layer is paramount for preventing non-stomatal water loss, reflecting excess solar radiation, and providing a first line of defense against pathogens and herbivores.[5][6]

Beyond its structural role in plants, this compound and related long-chain fatty alcohols have garnered interest for their diverse biological activities and potential commercial applications, including:

-

Pharmaceuticals: Exhibiting potential anti-inflammatory and antimicrobial properties.[7]

-

Cosmetics: Used as emollients and thickening agents in various formulations.[1][7]

-

Agriculture: Investigated as a plant growth regulator, similar to the well-studied 1-triacontanol, to enhance crop yield and stress tolerance.[1][8][9]

Understanding its biosynthesis is therefore crucial for harnessing its potential through metabolic engineering and for developing novel applications.

The Core Biosynthetic Machinery: An Endoplasmic Reticulum-Based Pathway

The biosynthesis of this compound is not an isolated process but is deeply integrated into the plant's lipid metabolism, specifically the production of cuticular waxes. The entire pathway is anchored in the membranes of the endoplasmic reticulum (ER) .[10][11][12][13] It can be conceptually divided into two distinct but sequential phases:

-

Phase 1: Very-Long-Chain Fatty Acid (VLCFA) Elongation: The foundational C32 carbon backbone is constructed by adding two-carbon units to a shorter fatty acid precursor.

-

Phase 2: Acyl-CoA Reduction (The Alcohol-Forming Pathway): The completed C32 fatty acid, in its activated acyl-CoA form, is reduced to the final primary alcohol, this compound.[5][13]

Phase 1: Constructing the C32 Backbone via VLCFA Elongation

The synthesis of the dotriacontanoic acid precursor begins with long-chain fatty acids (LCFAs), typically palmitic acid (C16) or stearic acid (C18), which are synthesized in the plastids and exported to the ER.[13] In the ER, a multi-enzyme complex known as the Fatty Acid Elongase (FAE) complex executes a cycle of four reactions to extend the acyl chain.[13] Each full cycle adds two carbons, donated from malonyl-CoA.[14][15]

The four sequential reactions of the elongation cycle are:

-

Condensation: This is the initial and rate-limiting step of the cycle. A β-Ketoacyl-CoA Synthase (KCS) catalyzes the condensation of an acyl-CoA substrate (e.g., C30-CoA) with a two-carbon unit from malonyl-CoA, forming a β-ketoacyl-CoA (C32-ketoacyl-CoA).[13][14][15] The specificity of the KCS enzyme is a key determinant of the final chain length of the VLCFA produced.

-

First Reduction: The β-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a β-Ketoacyl-CoA Reductase (KCR) , using NADPH as the reductant.[13][15]

-

Dehydration: A 3-Hydroxyacyl-CoA Dehydratase (HCD) removes a water molecule from the 3-hydroxyacyl-CoA, creating a trans-2,3-enoyl-CoA intermediate.[13][15]

-

Second Reduction: Finally, an Enoyl-CoA Reductase (ECR) reduces the double bond of the trans-2,3-enoyl-CoA, again using NADPH, to yield a saturated acyl-CoA that is two carbons longer than the starting substrate.[13][15]

This cycle is repeated seven times, starting from a C18-CoA precursor, to synthesize the C32 acyl-CoA, dotriacontanoyl-CoA.

Phase 2: The Final Reduction to this compound

Once the C32 backbone is synthesized as dotriacontanoyl-CoA, it enters the terminal phase of the pathway, known as the alcohol-forming pathway .[5][13] This crucial step involves the reduction of the fatty acyl-CoA to a primary alcohol.

This conversion is catalyzed by a single enzyme type: Fatty Acyl-CoA Reductase (FAR) .[16][17][18] In plants, FARs perform a four-electron, NADPH-dependent reduction of the acyl-CoA.[17] The reaction proceeds through a two-step mechanism:

-

The fatty acyl-CoA is first reduced to a fatty aldehyde intermediate.

-

This aldehyde is immediately further reduced to the corresponding primary fatty alcohol.

A key insight is that in eukaryotic systems, this aldehyde intermediate is thought to remain bound to the enzyme and is not typically released as a free molecule.[16][19]

In the model plant Arabidopsis thaliana, the enzyme CER4 , an ER-localized FAR, is responsible for synthesizing very-long-chain primary alcohols and demonstrates specificity for substrates like C24:0 and C26:0 acyl-CoAs.[20][21] By extension, it is highly probable that a CER4-like FAR with specificity for C32 acyl-CoA is responsible for the final synthesis of this compound in plants where it is abundant.

Integrated Biosynthesis Pathway

The following diagram provides a holistic view of the entire biosynthetic route, from a C18 precursor to the final this compound product.

Experimental Methodologies for Pathway Analysis

Validating and quantifying the components of the this compound pathway requires robust analytical techniques. The protocols described here represent a self-validating system for the extraction and analysis of plant surface waxes.

Protocol 1: Extraction of Total Epicuticular Waxes

This protocol is designed for the rapid and efficient extraction of soluble wax compounds from the plant surface.

Causality: The choice of a non-polar solvent like chloroform or hexane is critical. The hydrophobic nature of these solvents allows them to selectively dissolve the non-polar wax lipids without significantly disrupting the underlying polar cell wall or polymer matrix of the cuticle.[6] A brief immersion time (30-60 seconds) is sufficient to remove the surface waxes while minimizing contamination from internal lipids.[22]

Step-by-Step Methodology:

-

Sample Preparation: Excise fresh plant material (e.g., leaves, stems). Measure the surface area of the sample using digital imaging software for later normalization of results.

-

Internal Standard: Prepare a stock solution of an internal standard (e.g., 10 µg/mL tetracosane, C24 alkane, in chloroform). The internal standard is a compound not naturally abundant in the wax and is used to correct for sample loss during processing and analysis.

-

Extraction: Submerge the plant material in a known volume of chloroform containing the internal standard for 30-60 seconds with gentle agitation.[22]

-

Solvent Evaporation: Remove the plant material. Evaporate the solvent from the extract under a gentle stream of nitrogen gas.

-

Derivatization (Optional but Recommended): To improve chromatographic resolution and volatility of polar compounds (alcohols, acids), derivatize the dried extract. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine. Heat at 70°C for 30 minutes to convert hydroxyl groups to their trimethylsilyl (TMS) ethers.

-

Final Preparation: Evaporate the derivatization reagents under nitrogen and re-dissolve the sample in a known volume of hexane for analysis.

Protocol 2: GC-MS and GC-FID Analysis

Causality: Gas chromatography is the gold standard for separating the complex mixture of homologous compounds found in plant waxes. Flame Ionization Detection (FID) provides robust quantification based on the amount of carbon, while Mass Spectrometry (MS) provides structural information for definitive compound identification by comparing mass spectra to known libraries.

Step-by-Step Methodology:

-

Injection: Inject 1-2 µL of the final prepared sample into the GC.

-

Separation: Use a capillary column suitable for high-temperature analysis (e.g., DB-5ms). Employ a temperature program that starts at a low temperature (e.g., 80°C) and ramps up to a high temperature (e.g., 320°C) to elute compounds with a wide range of boiling points.

-

Detection & Identification (GC-MS): As compounds elute from the column, they are ionized and fragmented. The resulting mass spectrum is a chemical fingerprint that can be compared to spectral libraries (e.g., NIST) to identify this compound and other wax components.

-

Quantification (GC-FID): Run the same sample on a GC equipped with an FID detector. The area of each peak is proportional to the amount of that compound. Calculate the amount of this compound by comparing its peak area to the peak area of the known amount of the internal standard.

Data Presentation:

Quantitative results from GC-FID analysis are typically summarized in a table.

| Compound Class | Major Components | Typical Abundance (µg/cm²) |

| Alkanes | Nonacosane (C29), Hentriacontane (C31) | 5 - 15 |

| Primary Alcohols | This compound (C32) , Triacontanol (C30) | 1 - 8 |

| Aldehydes | Triacontanal (C30) | 0.5 - 2 |

| Fatty Acids | Hexacosanoic acid (C26) | 0.2 - 1 |

| Wax Esters | C44 - C52 esters | 1 - 5 |

Table 1: Representative composition of epicuticular wax from a plant species containing this compound. Values are illustrative.

References

- 1. Dotriacontanol | 6624-79-9 | GAA62479 | Biosynth [biosynth.com]

- 2. Buy Dotriacontanol (EVT-310468) | 6624-79-9 [evitachem.com]

- 3. Dotriacontanol | C32H66O | CID 96117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Buy this compound | 6624-79-9 [smolecule.com]

- 8. 1-Triacontanol - Wikipedia [en.wikipedia.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Very long-chain fatty acids: elongation, physiology and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]

- 16. Fatty acid reductases (FAR): Insights into the biosynthesis of fatty alcohols in plants and bacteria | SLU publication database (SLUpub) [publications.slu.se]

- 17. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Fatty acid reductases (FAR): Insights into the biosynthesis of fatty alcohols in plants and bacteria | Semantic Scholar [semanticscholar.org]

- 20. researchgate.net [researchgate.net]

- 21. discovery.researcher.life [discovery.researcher.life]

- 22. The cuticular wax composition and crystal coverage of leaves and petals differ in a consistent manner between plant species - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Dotriacontanol: From Discovery to Application

Executive Summary

1-Dotriacontanol (C₃₂H₆₆O), a saturated ultra-long-chain primary fatty alcohol, represents a molecule of significant interest at the intersection of phytochemistry and agricultural science. Initially identified as a constituent of natural waxes, its history is intertwined with the broader exploration of epicuticular lipids and their physiological roles. While often grouped with other long-chain alcohols in mixtures known as policosanols, this compound possesses unique physicochemical properties owing to its extended 32-carbon backbone. This guide provides a comprehensive technical overview intended for researchers and drug development professionals, detailing the historical discovery, methods of isolation and characterization, pathways for chemical synthesis, and the current understanding of its biological mechanism of action, particularly as a potent plant growth regulator. We will explore the causality behind established experimental protocols and present a framework for its continued investigation and application.

The Genesis of a Molecule: Discovery and Historical Context

The story of this compound is part of the larger scientific endeavor to understand the chemical composition of plant and insect waxes. While the closely related 30-carbon alcohol, 1-Triacontanol, was first isolated from alfalfa wax in 1933 by Chibnall and colleagues, the identification of other very-long-chain fatty alcohols (VLCFAs) soon followed from various natural sources.[1][2]

This compound, also known by its historical name lacceryl alcohol, was identified as a key component of shellac wax, a secretion from the lac insect (Kerria lacca).[3] Early phytochemical studies relied on classical methods of natural product chemistry. The general process involved the laborious extraction of crude wax from sources like beeswax, carnauba wax, or plant leaves, followed by saponification—a hydrolysis reaction using a strong base—to break the ester linkages that sequester these alcohols in their natural state.[4]

These pioneering efforts laid the groundwork for recognizing that epicuticular waxes were not inert coatings but complex mixtures of long-chain fatty acids, esters, alkanes, and alcohols, including this compound.[5] It has since been identified in a variety of plant species, including Prosopis glandulosa and Euphorbia granulata.[6]

Physicochemical Profile and Characterization

The 32-carbon aliphatic chain of this compound defines its physical properties, rendering it a waxy, hydrophobic solid at room temperature. Its characterization relies on a combination of physical measurements and modern analytical techniques.

| Property | Value | Source(s) |

| Chemical Formula | C₃₂H₆₆O | [6][7] |

| Molecular Weight | 466.9 g/mol | [7] |

| IUPAC Name | Dotriacontan-1-ol | [7] |

| Synonyms | Lacceryl alcohol, n-Dotriacontanol | [8] |

| CAS Number | 6624-79-9 | [7] |

| Melting Point | ~80-96 °C | [9][10] |

| Boiling Point | ~457.6 °C (at 760 Torr) | [9] |

| Appearance | White, waxy solid | [8] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, chloroform, hexane) | [4][8] |

Methodologies: From Natural Source to Analytical Readout

The isolation and analysis of this compound require precise, multi-step protocols designed to separate it from a complex biological matrix. The trustworthiness of any subsequent biological study hinges on the purity of the starting material, making these protocols a self-validating system.

Experimental Protocol: Extraction and Purification from Natural Wax

This protocol describes a generalized method for extracting a policosanol mixture, rich in this compound, from a source like beeswax. The causality is clear: saponification is essential to liberate the alcohol from its native ester form, and subsequent solvent partitioning separates the non-polar alcohol from the resulting polar fatty acid salts.

Materials:

-

Natural Wax (e.g., Beeswax, Sugarcane Wax)

-

Hexane (or other non-polar solvent like Toluene)

-

Ethanol (95-100%)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Petroleum Ether

-

Deionized Water

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Soxhlet extractor, round-bottom flask, condenser, separatory funnel, rotary evaporator

Procedure:

-

De-fatting (Optional but Recommended): To remove interfering lipids, place 10 g of crude wax into a Soxhlet extractor and reflux with acetone or hexane for 4-6 hours. This step removes triglycerides and other highly non-polar impurities, improving the efficiency of the subsequent saponification.

-

Saponification:

-

Transfer the de-fatted wax residue to a 250 mL round-bottom flask.

-

Prepare a 12% (w/v) solution of KOH in 95% ethanol. Add 100 mL of this solution to the flask.

-

Reflux the mixture at 80°C for 2-3 hours with constant stirring. This hydrolyzes the wax esters into free fatty alcohols and potassium salts of fatty acids.

-

-

Extraction of Unsaponifiables:

-

Allow the mixture to cool to below 50°C.

-

Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of deionized water to create an aqueous-ethanolic phase.

-

Extract the aqueous phase three times with 100 mL portions of petroleum ether. The non-polar fatty alcohols will partition into the petroleum ether, leaving the polar fatty acid salts in the aqueous layer.

-

-

Washing and Drying:

-

Combine the petroleum ether extracts and wash them twice with 50 mL of an ethanol/water (1:1 v/v) solution to remove any remaining soaps.

-

Dry the final petroleum ether layer over anhydrous magnesium sulfate.

-

-

Isolation:

-

Filter off the drying agent.

-

Remove the petroleum ether using a rotary evaporator. The resulting solid is a policosanol mixture enriched with this compound.

-

-

Further Purification (Chromatography): For higher purity, the policosanol mixture can be further separated using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

Diagram 1: Extraction & Purification Workflow

Caption: A generalized workflow for the isolation of this compound from natural waxes.

Experimental Protocol: Analytical Characterization by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying this compound. Due to its high boiling point and polar hydroxyl group, a derivatization step is mandatory to increase volatility and improve chromatographic performance.

Materials:

-

Purified policosanol sample

-

Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms, HP-5ms)

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 mg of the policosanol sample into a 2 mL glass vial.

-

Derivatization:

-

Add 100 µL of anhydrous pyridine to dissolve the sample.

-

Add 100 µL of BSTFA + 1% TMCS to the vial.

-

Securely cap the vial and heat at 70°C for 60 minutes. This reaction converts the polar -OH group to a non-polar and volatile trimethylsilyl (-OTMS) ether.

-

-

GC-MS Analysis:

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS.

-

GC Conditions (Typical):

-

Inlet Temperature: 280-300°C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Program: Start at 150°C, hold for 2 minutes, then ramp at 10°C/min to 320°C, and hold for 10-15 minutes. The long hold time is crucial to ensure the elution of very-long-chain alcohols.

-

-

MS Conditions (Typical):

-

Ion Source Temperature: 230°C

-

Scan Range: m/z 50-600

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

-

-

Data Analysis: Identify the this compound-TMS peak based on its retention time and characteristic mass spectrum, including the molecular ion and key fragmentation patterns.

Pathways for Chemical Synthesis

While natural extraction is common, chemical synthesis provides a route to high-purity standards and structural analogs. The synthesis of ultra-long-chain alcohols often involves coupling smaller, readily available building blocks. A representative strategy, adapted from methods used for similar molecules like 1-Triacontanol, is the Wittig reaction.[1]

This approach builds the carbon skeleton by reacting a phosphonium ylide (derived from a long-chain alkyl halide) with a long-chain aldehyde. The resulting alkene is then hydrogenated to the final saturated alcohol.

Diagram 2: Representative Synthesis Pathway (Wittig-based)

Caption: A plausible synthetic route to this compound using a Wittig reaction.

Biological Activity and Proposed Mechanism of Action

The most well-documented biological effect of this compound and its analogs is the stimulation of plant growth.[9] While much of the detailed mechanistic work has been performed on the more widely studied 1-Triacontanol (TRIA), the structural similarity allows for the formulation of a robust hypothetical model for this compound.

Exogenous application of these long-chain alcohols leads to rapid and significant increases in plant biomass, photosynthetic rate, nutrient uptake, and protein synthesis.[11][12][13]

The current leading hypothesis posits that the alcohol does not act as a traditional hormone that binds to a specific intracellular receptor. Instead, it is thought to interact with the plasma membrane, triggering the production of a second messenger. Research by Ries and colleagues identified this second messenger as L(+)-adenosine .[11][12]

The proposed signaling cascade is as follows:

-

Perception: this compound, applied foliarly, rapidly partitions into the epicuticular wax and interacts with the plant cell membrane.

-

Signal Transduction: This interaction elicits the rapid, localized formation or release of L(+)-adenosine.

-

Downstream Effects: L(+)-adenosine then initiates a cascade of physiological and genetic changes, including:

-

Upregulation of Photosynthesis-Related Genes: Studies have shown increased expression of genes encoding key photosynthetic enzymes like RuBisCO (rbcS).[14]

-

Enhanced Enzyme Activity: The activities of enzymes involved in carbon and nitrogen metabolism are stimulated.[12]

-

Modulation of Stress Response: A down-regulation of stress-related genes is often observed, suggesting a trade-off between growth and defense pathways.[14]

-

Diagram 3: Proposed Signaling Pathway for Plant Growth Regulation

Caption: A model for this compound's action, based on the L(+)-adenosine pathway.

Future Directions and Applications

The primary application of this compound lies in agriculture as an eco-friendly biostimulant to improve crop yields and stress tolerance.[9] Its high hydrophobicity also makes it a candidate for use in cosmetic and personal care formulations as an emollient or structuring agent.[8]

For drug development professionals, while this compound itself is not a primary therapeutic agent, the policosanol mixtures it is part of have been studied for their cholesterol-lowering effects. The underlying mechanism involving the modulation of metabolic enzymes like AMPK presents an interesting parallel to pathways targeted in metabolic diseases. Further research into the specific effects of high-purity this compound on mammalian cell signaling could unveil novel biological activities.

Future research should focus on:

-

Receptor Identification: Elucidating the precise molecular target at the cell membrane that perceives the long-chain alcohol signal.

-

Structural Specificity: Determining how chain length (e.g., C30 vs. C32) influences the potency and specificity of the biological response.

-

Synergistic Effects: Investigating interactions with other phytohormones and biostimulants to develop optimized agricultural formulations.

References

- Aftab, T., Khan, M. M. A., Idrees, M., Naeem, M., & Moinuddin. (2020). Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions. Plant Physiology and Biochemistry, 148, 248-260.

-

Wikipedia. (n.d.). 1-Triacontanol. Retrieved January 4, 2026, from [Link]

- Ries, S., & Houtz, R. (1983).

-

PubChem. (n.d.). Dotriacontanol. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

- National Organic Standards Board. (2019, July 16).

- Google Patents. (n.d.). CN101397526A - Extraction method of natural shellac-wax.

- Chen, X., Yuan, H., & Wang, Y. (2003). Isolation and Characterization of Triacontanol-Regulated Genes in Rice (Oryza sativa L.): Possible Role of Triacontanol as a Plant Growth Stimulator. Plant and Cell Physiology, 44(5), 536-543.

-

Wikipedia. (n.d.). This compound. Retrieved January 4, 2026, from [Link]

- Miller, W. (2005). Prof: Alcohol Helps Control Plant Growth. The Cornell Daily Sun.

- Maresca, V., et al. (2024). Phenotypical and biochemical characterization of tomato plants treated with triacontanol. Scientific Reports, 14(1), 1-14.

-

McCormick, J. P. (2014, January 31). Methods for Synthesizing Alcohols [Video]. YouTube. [Link]

- Naeem, M., Idrees, M., Aftab, T., Khan, M. M. A., & Moinuddin. (2012). Triacontanol: A potent plant growth regulator in agriculture. Journal of Plant Interactions, 7(2), 129-142.

- Google Patents. (n.d.). WO2016037709A1 - Process and plant for producing fatty alcohols.

- Meng, J., et al. (2011). Synthesis of dihydrodehydrodiconiferyl alcohol: The revised structure of lawsonicin. Organic & Biomolecular Chemistry, 9(10), 3855-3859.

-

MDPI Encyclopedia. (2022, November 21). Triacontanol. Retrieved January 4, 2026, from [Link]

-

Zylem. (2024, March 21). How To Use Triacontanol On Plants. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). CN107400054A - A kind of preparation method of Lauryl Alcohol ester.

- Gao, S., et al. (2019). Low concentration of exogenous ethanol promoted biomass and nutrient accumulation in oilseed rape (Brassica napus L.). PLOS ONE, 14(10), e0223714.

- Severson, R. F., et al. (1987). Isolation and Identification of the Wax Esters from the Cuticular Waxes of Green Tobacco Leaf. Beiträge zur Tabakforschung International/Contributions to Tobacco Research, 14(1), 37-47.

Sources

- 1. 1-Triacontanol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. CN101397526A - Extraction method of natural shellac-wax - Google Patents [patents.google.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Dotriacontanol | C32H66O | CID 96117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 6624-79-9: this compound | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phenotypical and biochemical characterization of tomato plants treated with triacontanol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. academic.oup.com [academic.oup.com]

physiological role of 1-Dotriacontanol in plant development

An In-Depth Technical Guide to the Physiological Role of 1-Dotriacontanol and Related Long-Chain Alcohols in Plant Development

Authored by: Gemini, Senior Application Scientist

Abstract

Long-chain aliphatic alcohols are potent, naturally occurring plant growth regulators that exert significant influence over a wide array of physiological and biochemical processes in plants. While the topic specifies this compound (a 32-carbon alcohol), the vast body of research in this area has focused on the closely related 1-Triacontanol (TRIA), a 30-carbon alcohol. This guide will primarily focus on the well-documented effects of TRIA as a representative of this class of biostimulants, while acknowledging the role of other similar long-chain alcohols. TRIA is recognized for its ability to enhance plant growth, improve yield, and bolster resilience to environmental stress when applied at exceptionally low concentrations.[1][2] This document provides a comprehensive technical overview of its physiological roles, mechanism of action, and practical applications, intended for researchers, scientists, and professionals in plant science and agricultural development.

Introduction: The Discovery and Significance of a Potent Biostimulant

1-Triacontanol (TRIA) is a saturated primary fatty alcohol, C₃₀H₆₂O, naturally found in the epicuticular waxes of various plants, such as alfalfa and wheat, as well as in beeswax.[1][3][4] Although not classified as a classic plant hormone, it functions as a powerful growth stimulant that can trigger significant physiological responses with remarkable speed.[5][6] Its ability to improve the physiological efficiency of plant cells allows plants to better express their genetic potential, leading to enhanced growth, productivity, and stress tolerance.[1][7] Due to its natural origin, low toxicity, and effectiveness at nanomolar to micromolar concentrations, TRIA has become a valuable tool in modern agriculture for sustainably boosting crop performance.[3][8][9]

Core Physiological Roles and Biochemical Effects

Exogenous application of TRIA initiates a cascade of events that positively influences plant metabolism, growth, and resilience. These effects are multifaceted and interconnected.

Enhancement of Photosynthesis

One of the most immediate and profound effects of TRIA is the enhancement of photosynthesis.[4][10]

-

Increased Chlorophyll Content: TRIA application often leads to a significant increase in chlorophyll content within the leaves, improving the plant's capacity to capture light energy.[10][11]

-

Enhanced CO₂ Fixation: It stimulates the activity of key photosynthetic enzymes like RuBisCO.[12] This leads to a higher rate of carbon dioxide assimilation, which is fundamental for biomass production.[7]

-

Improved Gas Exchange: TRIA has been shown to increase stomatal conductance, facilitating greater CO₂ uptake from the atmosphere.[13][14]

Stimulation of Growth and Biomass Accumulation

TRIA promotes both vegetative and reproductive growth, resulting in increased overall plant biomass.

-

Root and Shoot Development: Application of TRIA enhances root and shoot length, leading to a more robust root system for nutrient absorption and a larger canopy for light interception.[7][15]

-

Cell Division and Elongation: The growth-promoting effects are linked to an increase in cell division and enlargement.[2][10]

-

Increased Dry Weight: A consistent outcome of TRIA treatment is an increase in the fresh and dry weight of plant tissues, a direct consequence of enhanced photosynthesis and nutrient uptake.[12][16]

Improved Nutrient and Water Uptake

A well-developed root system and increased membrane permeability are key factors in TRIA's ability to improve nutrient management.

-

Enhanced Nutrient Absorption: TRIA improves the uptake of essential minerals, including nitrogen, phosphorus, and potassium.[15] This leads to more efficient fertilizer use and can reduce the need for excessive chemical inputs.[15]

-

Increased Water Uptake: By stimulating root growth and potentially regulating aquaporin genes, TRIA helps plants absorb and retain water more effectively.[12] This contributes to improved water status, especially under drought conditions.[12]

Induction of Abiotic Stress Resistance

TRIA plays a crucial role in helping plants withstand various environmental challenges.[16] It helps plants cope with abiotic stresses such as drought, salinity, and extreme temperatures by modulating stress-related metabolic pathways.[13][15]

-

Drought Tolerance: TRIA enhances a plant's ability to retain water and improves its water status under drought conditions by increasing osmolytes like free amino acids and soluble sugars.[12]

-

Salinity and Heavy Metal Stress: Its application can ameliorate the toxic effects of high salinity and heavy metals by boosting the plant's antioxidant defense system and improving nutrient acquisition.[16]

Regulation of Secondary Metabolism and Crop Quality

Beyond primary growth, TRIA also influences the production of valuable secondary metabolites.

-

Increased Essential Oils and Active Compounds: In medicinal and aromatic plants, TRIA application has been shown to significantly increase the content and yield of essential oils, alkaloids (like morphine), and other active constituents such as artemisinin and curcumin.[16]

-

Improved Fruit and Seed Quality: TRIA can enhance flowering, pollination, and fruit set, leading to higher yields and better-quality produce.[10] It has also been reported to increase the protein and carbohydrate content in seeds.[17]

Proposed Mechanism of Action: A Signaling Cascade

While the complete mechanism is still under investigation, a compelling model suggests that TRIA acts as a signaling molecule that triggers a secondary messenger cascade.[12][16]

-

Perception: Exogenously applied TRIA is rapidly absorbed by the plant's epidermal cells.

-

Secondary Messenger Generation: Inside the cell, TRIA is believed to elicit the rapid formation of a secondary messenger, L(+)-adenosine.[8][16]

-

Signal Transduction: L(+)-adenosine may then induce an increase in intracellular calcium ion (Ca²⁺) concentration. This elevated Ca²⁺ can bind to calmodulin, a key signaling protein.

-

Gene Expression and Enzyme Activation: The Ca²⁺/calmodulin complex can then activate a cascade of downstream responses, including the modulation of gene expression and the activation of various enzymes.[16] This leads to the up-regulation of genes related to photosynthesis and the down-regulation of stress-responsive genes.[11]

The following diagram illustrates this proposed signaling pathway.

Interaction with Other Plant Hormones

TRIA is not considered a traditional plant hormone but it interacts synergistically with them.[6] Studies on field peas have shown that applying TRIA in combination with auxins, gibberellins, and cytokinins can lead to significantly higher yields than when any of the substances are applied alone.[18][19] This suggests that TRIA may enhance the plant's sensitivity to endogenous hormones or facilitate a more balanced hormonal regulation of physiological processes, leading to improved growth and development.[6]

Quantitative Data Summary

The effects of TRIA have been quantified across numerous studies and crop species. The following table summarizes representative findings.

| Crop Species | TRIA Concentration | Observed Physiological Effect | Yield/Growth Increase | Reference |

| Rice (Oryza sativa) | 35 ppm (seed priming) | Increased fresh/dry weight under drought | Mitigated drought effects | [12] |

| Tomato (Solanum lycopersicum) | 10⁻⁶ M (foliar) | Increased fruit number and weight | 57.6% increase in fruit yield | [16] |

| Mung Bean (Vigna radiata) | 0.5 mg/L (foliar) | Increased soluble proteins, starch, phenols | - | [17] |

| Peppermint (Mentha arvensis) | 10⁻⁶ M (foliar) | Higher menthol and essential oil content | - | [16] |

| Wheat (Triticum aestivum) | 1 µM (foliar) | Increased photosynthetic rate under arsenic stress | Mitigated stress effects | [14] |

Experimental Protocols

To validate the effects of TRIA, rigorous and reproducible experimental design is essential. The following protocols outline standard methodologies for assessing its impact.

Workflow for Assessing TRIA Efficacy

The diagram below outlines a typical experimental workflow.

Sources

- 1. 1-Triacontanol - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. "Triacontanol: Boost Crop Yields & Plant Growth with This Powerful Stimulant" — Vernado [vernado.co.nz]

- 4. peptechbio.com [peptechbio.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.org.co [scielo.org.co]

- 7. Spurring Plant Growth with Triacontanol – Emerald Harvest [emeraldharvest.co]

- 8. agradehydroponics.com [agradehydroponics.com]

- 9. Page loading... [wap.guidechem.com]

- 10. China Natural Plant Growth Regulator Triacontanol for Crops Increasing Yield manufacturers and suppliers | Senton [sentonpharm.com]

- 11. Isolation and characterization of triacontanol-regulated genes in rice (Oryza sativa L.): possible role of triacontanol as a plant growth stimulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical and Molecular Effects Induced by Triacontanol in Acquired Tolerance of Rice to Drought Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. wellyoutech.com [wellyoutech.com]

- 14. researchgate.net [researchgate.net]

- 15. How Triacontanol Enhances Plant Growth and Agriculture Efficiency [jindunchemical.com]

- 16. Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. saahasindia.org [saahasindia.org]

- 18. Interaction of triacontanol with other plant growth regulators on morphology and yield of field pea (Pisum sativum L.) [redalyc.org]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Dotriacontanol for Researchers and Drug Development Professionals

Introduction: Unveiling the Potential of a Ubiquitous Fatty Alcohol

1-Dotriacontanol, a 32-carbon ultra-long-chain primary fatty alcohol, is a naturally occurring compound found in the epicuticular waxes of various plants, beeswax, and even some microorganisms.[1][2][3][4] Systematically named dotriacontan-1-ol, this waxy solid belongs to a class of compounds known as policosanols, which are recognized for their diverse biological activities.[1] While its primary role in nature is to form a protective barrier on plant surfaces, scientific inquiry has revealed its potential applications in agriculture as a potent plant growth regulator and in pharmacology as a constituent of cholesterol-lowering supplements.[1][2]

This guide provides a comprehensive technical overview of this compound, from its fundamental chemical and physical properties to its synthesis, biological mechanisms, and analytical characterization. The content herein is curated to provide researchers, scientists, and drug development professionals with a foundational understanding and practical insights into this versatile biomolecule.

Physicochemical Properties of this compound: A Foundation for Application

The utility of this compound in various applications is intrinsically linked to its distinct physicochemical characteristics. As a saturated fatty alcohol with a long aliphatic chain, it is highly non-polar, a property that governs its solubility and interactions with biological membranes.[5][6]

Chemical Identity and Structure

The molecular structure of this compound consists of a 32-carbon straight chain with a hydroxyl (-OH) group at the terminal position.[1][6] This primary alcohol structure allows it to undergo typical reactions such as oxidation to form dotriacontanal or dotriacontanoic acid, and esterification with carboxylic acids to form esters.[1][5]

Quantitative Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for ease of reference.

| Property | Value | Source(s) |

| IUPAC Name | dotriacontan-1-ol | [3] |

| Synonyms | Lacceryl alcohol, n-Dotriacontanol | [6][7][8] |

| CAS Number | 6624-79-9 | [1][3] |

| Molecular Formula | C₃₂H₆₆O | [1][3] |

| Molecular Weight | 466.9 g/mol | [1][2][3] |

| Appearance | White crystalline/waxy solid | [1][6] |

| Melting Point | 80-82 °C (Purity dependent) | [1] |

| Boiling Point | 457.6 ± 8.0 °C at 760 Torr | [7][9] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, hexane, chloroform) | [1][6][10] |

| Density | 0.842 ± 0.06 g/cm³ | [7][9] |

Sourcing and Synthesis: Methodological Approaches

This compound can be obtained through extraction from natural sources or via chemical synthesis, with the chosen method often depending on the desired purity and scale.

Extraction from Natural Sources

Nature provides a rich repository of this compound, primarily within plant and insect waxes. Common sources include sugarcane wax, rice bran wax, wheat germ, and beeswax.[1] The extraction process from these natural matrices typically involves saponification to hydrolyze the wax esters, followed by solvent extraction to isolate the unsaponifiable fraction containing the fatty alcohols.

Exemplary Protocol: Extraction from Beeswax

-

Saponification: A known mass of beeswax is refluxed with an ethanolic solution of potassium hydroxide (e.g., 12% w/v) for approximately 1.5 hours to hydrolyze the wax esters.[11]

-

Extraction: After cooling, water is added, and the unsaponifiable matter, including this compound, is extracted multiple times with a non-polar solvent like petroleum ether.[11]

-

Washing: The combined organic extracts are washed with an ethanol/water mixture to remove residual soaps and other polar impurities.[11]

-

Purification: The crude extract can be further purified using column chromatography on silica gel, eluting with a non-polar solvent such as n-hexane.[12]

-

Isolation: The solvent from the purified fractions is removed under reduced pressure (e.g., using a rotary evaporator) to yield solid this compound.[12]

A more contemporary and environmentally friendly approach involves subcritical liquefied dimethyl ether extraction, which has shown promise for obtaining policosanols from agricultural waste products.[5]

Chemical Synthesis Pathways

Chemical synthesis offers the advantage of producing highly pure this compound. Common synthetic strategies include the reduction of the corresponding fatty acid (dotriacontanoic acid) or fatty aldehyde using reducing agents like lithium aluminum hydride, or the hydrogenation of fatty aldehydes.[5] The Wittig reaction, which involves reacting a phosphorus ylide with a long-chain aldehyde or ester, is another established method for constructing the long carbon chain of this compound.[1]

Caption: A simplified diagram illustrating common chemical synthesis routes to this compound.

Biological Activities and Mechanisms of Action

The biological effects of this compound are an area of active research, with significant findings in both plant and animal systems.

Agricultural Applications: A Natural Plant Biostimulant

This compound is recognized as a potent plant growth regulator that can enhance crop yields and improve stress tolerance.[2] Its application can lead to increased photosynthetic efficiency, chlorophyll production, and overall biomass accumulation.[2] While the precise mechanisms are still under investigation, several hypotheses have been proposed:

-

Membrane Interaction: It may alter the fluidity of plant cell membranes, thereby influencing nutrient uptake and signaling pathways.[5]

-

Hormone Modulation: this compound could interact with endogenous plant hormones like auxins, affecting cell division and elongation.[5]

-

Stress Mitigation: It appears to bolster plant defense mechanisms against abiotic stresses such as drought and salinity.[2][5]

Caption: Putative mechanisms of action for this compound as a plant growth regulator.

Pharmacological Potential

As a key component of policosanols, this compound has been investigated for its health benefits, particularly in relation to cardiovascular health. Research suggests that policosanols can contribute to lowering serum cholesterol levels.[1] The proposed mechanism involves the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5] Additionally, some studies have indicated potential antimicrobial, anti-inflammatory, and wound-healing properties, making it a candidate for topical pharmaceutical formulations.[5]

Analytical Methodologies

Accurate identification and quantification of this compound are crucial for quality control, pharmacokinetic studies, and mechanistic research. Gas chromatography-mass spectrometry (GC-MS) is the analytical technique of choice for this purpose.[7]

Chromatographic Analysis

Due to its high boiling point and low volatility, this compound typically requires derivatization prior to GC-MS analysis. This process converts the polar hydroxyl group into a less polar, more volatile derivative, improving chromatographic peak shape and detection sensitivity.

Protocol: Silylation for GC-MS Analysis

-

Sample Preparation: An accurately weighed amount of the extract or purified sample containing this compound is dissolved in an appropriate solvent.

-

Derivatization: A silylating agent, such as a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and chlorotrimethylsilane (TMCS), is added to the sample.[11]

-

Reaction: The mixture is heated (e.g., at 60°C for 30 minutes) to facilitate the formation of the trimethylsilyl (TMS) ether of this compound.[11]

-

Injection: The derivatized sample is then directly injected into the GC-MS system for analysis.

Thin-layer chromatography (TLC) is also a valuable tool for the initial separation and qualitative assessment of this compound in complex mixtures, often using a mobile phase like hexane/ethanol.[11]

Sources

- 1. Buy Dotriacontanol (EVT-310468) | 6624-79-9 [evitachem.com]

- 2. Dotriacontanol | 6624-79-9 | GAA62479 | Biosynth [biosynth.com]

- 3. Dotriacontanol | C32H66O | CID 96117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Buy this compound | 6624-79-9 [smolecule.com]

- 6. CAS 6624-79-9: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound (6624-79-9) for sale [vulcanchem.com]

- 8. This compound | 6624-79-9 [chemicalbook.com]

- 9. This compound | CAS#:6624-79-9 | Chemsrc [chemsrc.com]

- 10. Showing Compound N-1-Dotriacontanol (FDB004539) - FooDB [foodb.ca]

- 11. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]

- 12. benchchem.com [benchchem.com]

1-Dotriacontanol as a Plant Metabolite: A Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Dotriacontanol, a 32-carbon saturated primary fatty alcohol (C32H66O), is a naturally occurring plant metabolite found within the epicuticular waxes of various plant species.[1][2][3] As a constituent of this protective outer layer, it plays a fundamental role in the plant's defense against environmental stressors. Beyond its structural function, its close analogue, 1-triacontanol (C30), is a well-documented plant growth regulator, suggesting similar bioactive properties for this compound.[4][5] This technical guide provides an in-depth exploration of this compound, from its biosynthesis and physiological roles to detailed methodologies for its extraction, quantification, and the elucidation of its mechanism of action. This document is intended for researchers, scientists, and drug development professionals interested in the multifaceted nature of this very-long-chain fatty alcohol.

Chemical and Physical Properties

This compound is a white, waxy solid at room temperature with a high melting point and low volatility, characteristic of very-long-chain fatty alcohols.[6] It is insoluble in water but soluble in organic solvents. These physical properties are crucial considerations for its extraction and analysis.

| Property | Value | Reference |

| Chemical Formula | C32H66O | [6] |

| Molar Mass | 466.9 g/mol | [1] |

| Melting Point | 80-82 °C | [6] |

| Boiling Point | 457.6 °C | [7] |

| Solubility | Insoluble in water; soluble in organic solvents | [8] |

Biosynthesis of this compound in Plants

The synthesis of this compound is an extension of the fatty acid synthesis pathway, occurring in the endoplasmic reticulum of plant cells. The process involves two main stages: the elongation of fatty acid chains and the subsequent reduction of the elongated fatty acyl-CoA.

-

Fatty Acid Elongation (FAE): The journey to a C32 alcohol begins with the elongation of C16 or C18 fatty acyl-CoAs, the products of de novo fatty acid synthesis in the plastids. This elongation is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE) complex. The FAE complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain. This process is repeated until a very-long-chain fatty acid (VLCFA) of the desired length, in this case, a C32 acyl-CoA, is formed.

-

Fatty Acyl-CoA Reduction: The final step in the biosynthesis of this compound is the reduction of the C32 fatty acyl-CoA. This reaction is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs).[9] These enzymes utilize NADPH as a reductant to convert the fatty acyl-CoA to the corresponding primary alcohol, this compound. Plants possess multiple FAR genes, often with varying substrate specificities for different chain lengths, allowing for the production of a diverse array of fatty alcohols that contribute to the composition of cuticular waxes.[9]

Figure 2: Proposed signaling pathway of this compound via the second messenger L(+)-adenosine.

Key Physiological Effects:

-

Enhanced Photosynthesis: Application of 1-triacontanol has been shown to increase the rate of photosynthesis. This is achieved, in part, by upregulating the expression of genes involved in carbon fixation, such as the small subunit of RuBisCO (rbcS). [4]* Improved Nutrient and Water Uptake: These long-chain alcohols can enhance the uptake of water and essential nutrients from the soil, leading to improved overall plant health and growth.

-

Increased Growth and Biomass: By stimulating cell division and elongation, this compound and its analogues can lead to significant increases in plant height, fresh and dry weight, and overall biomass. [5]* Stress Mitigation: this compound contributes to the plant's resilience against various abiotic stresses, including drought, salinity, and temperature extremes. [10]The epicuticular wax layer, of which it is a part, forms a physical barrier that reduces water loss and protects against UV radiation. Furthermore, the signaling pathway it activates can modulate the expression of stress-responsive genes. [10]

Natural Occurrence of this compound

This compound is a common, though often minor, component of the epicuticular waxes of a wide range of plant species. Its concentration can vary depending on the plant species, developmental stage, and environmental conditions.

| Plant Species | Family | Plant Part | Reference(s) |

| Prosopis glandulosa (Honey Mesquite) | Fabaceae | [2] | |

| Euphorbia granulata | Euphorbiaceae | [2] | |

| Jatropha mollissima | Euphorbiaceae | [1] | |

| Elephantopus scaber | Asteraceae | [1] | |

| Camellia sinensis (Tea) | Theaceae | Leaf | [8] |

| Saccharum officinarum (Sugarcane) | Poaceae | Wax | [6] |

| Oryza sativa (Rice) | Poaceae | Bran Wax | [6] |

| Triticum aestivum (Wheat) | Poaceae | Germ | [6] |

Experimental Protocols

The analysis of this compound in plant tissues requires careful extraction and a sensitive analytical technique due to its very-long-chain nature and low volatility. The following protocols provide a framework for the extraction and quantification of this compound.

Protocol 1: Extraction of Epicuticular Waxes

This protocol is designed to selectively extract the surface waxes containing this compound with minimal contamination from internal lipids.

Objective: To isolate the epicuticular waxes from the plant surface.

Materials:

-

Fresh plant material (e.g., leaves)

-

Chloroform (or n-hexane)

-

Glass beakers

-

Filter paper

-

Rotary evaporator

-

Vials for sample storage

Procedure:

-

Gently rinse the fresh plant material with deionized water to remove any surface debris and allow it to air dry completely.

-

Immerse the plant material in a beaker containing chloroform or n-hexane for a short period (e.g., 30-60 seconds). The duration should be minimized to prevent the extraction of intracellular lipids.

-

Agitate the solvent gently to ensure complete coverage of the plant surface.

-

Carefully remove the plant material from the solvent.

-

Filter the solvent extract to remove any particulate matter.

-

Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C.

-

Redissolve the wax residue in a known volume of chloroform or n-hexane for subsequent analysis.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of this compound, a derivatization step is necessary to convert it into a more volatile form suitable for GC-MS analysis. Silylation is a common and effective derivatization method for long-chain alcohols. [11] Objective: To separate, identify, and quantify this compound in the wax extract.

Materials:

-

Wax extract (from Protocol 1)

-

Internal standard (e.g., tetracosane or a deuterated long-chain alcohol)

-

Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

-

Pyridine (reaction solvent)

-

GC vials with inserts

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation:

-

Transfer a known volume of the wax extract to a GC vial.

-

Add a known amount of the internal standard.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

-

-

Derivatization (Silylation):

-

To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

-

Cap the vial tightly and heat at 70°C for 30-60 minutes to ensure complete derivatization.

-

Cool the vial to room temperature before injection.

-

-

GC-MS Analysis:

-

Injection: Inject 1-2 µL of the derivatized sample into the GC-MS system.

-

GC Conditions (Example):

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness) is suitable for separating long-chain hydrocarbons and their derivatives.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 80°C held for 2 minutes, followed by a ramp of 10-15°C/min to a final temperature of 320-340°C, held for 10-15 minutes. This program allows for the elution of very-long-chain compounds. [11] * MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode (e.g., m/z 50-600) for initial identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. The characteristic ions for the TMS derivative of this compound should be determined from a standard.

-

-

-

Quantification:

-

Create a calibration curve using known concentrations of a this compound standard derivatized in the same manner as the samples.

-

Calculate the concentration of this compound in the plant extract based on the peak area ratio of the analyte to the internal standard and the calibration curve.

-

Figure 3: Workflow for the extraction and GC-MS analysis of this compound.

Conclusion

This compound is a significant, yet often overlooked, plant metabolite with dual roles in structural defense and likely as a potent growth regulator. Its biosynthesis from very-long-chain fatty acids and its proposed mechanism of action through the L(+)-adenosine signaling pathway highlight the intricate and interconnected nature of plant biochemistry. The methodologies outlined in this guide provide a robust framework for the accurate quantification of this compound, enabling further research into its precise physiological functions and its potential applications in agriculture and drug development. A deeper understanding of this and other very-long-chain fatty alcohols will undoubtedly open new avenues for enhancing crop resilience and exploring novel bioactive compounds.

References

-

Triacontanol as a dynamic growth regulator for plants under diverse environmental conditions - PMC - NIH. (2020-04-19). [Link]

-

Characterization of the Fatty Acyl-CoA Reductase (FAR) Gene Family and Its Response to Abiotic Stress in Rice (Oryza sativa L.) - PMC - NIH. (2024-04-01). [Link]

-

Full article: Triacontanol: a potent plant growth regulator in agriculture - Taylor & Francis. [Link]

-

Triacontanol and Its Second Messenger 9-β-l(+)-Adenosine as Plant Growth Substances - PMC - NIH. [Link]

-

The Effect of the Stress-Signalling Mediator Triacontanol on Biochemical and Physiological Modifications in Dracocephalum forrestii Culture - MDPI. (2021-08-27). [Link]

-

Isolation and characterization of triacontanol-regulated genes in rice (Oryza sativa L.): possible role of triacontanol as a plant growth stimulator - PubMed. [Link]

-

Dotriacontanol | C32H66O | CID 96117 - PubChem - NIH. [Link]

-

This compound - Wikipedia. [Link]

-

Developing Hydrophobic Paper as a Packaging Material Using Epicuticular Wax - NC State University. [Link]

-

Triacontanol and Its Second Messenger 9-beta-l(+)-Adenosine as Plant Growth Substances - PubMed. [Link]

-

Sample Preparation, Derivatization in Gas Chromatography and Sample Injectors in GC. - YouTube. (2020-10-28). [Link]

-

(PDF) Triacontanol: A potent plant growth regulator in agriculture - ResearchGate. [Link]

-

A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PubMed Central. (2023-05-12). [Link]

-

Triacontanol | Encyclopedia MDPI. (2022-11-21). [Link]

-

GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - MDPI. [Link]

-

Showing Compound N-1-Dotriacontanol (FDB004539) - FooDB. (2010-04-08). [Link]

-